

Spectroscopic data for cis-2-Heptene (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis-2-Heptene*

Cat. No.: *B123394*

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An In-depth Technical Guide on the Spectroscopic Data of **cis-2-Heptene**

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **cis-2-Heptene**. It is intended for researchers, scientists, and drug development professionals, offering detailed spectroscopic information, experimental protocols, and data visualizations to support the identification and characterization of this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for **cis-2-Heptene** in a structured tabular format for clarity and ease of comparison.

¹H NMR Data

The proton NMR spectrum of **cis-2-Heptene** exhibits characteristic signals for its vinylic and aliphatic protons. The data presented here is predicted and compiled from spectroscopic databases.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H1	0.90	t	7.3
H2	1.28	m	
H3	1.28	m	
H4	2.05	m	
H5	5.34	m	
H6	5.39	m	
H7	1.60	d	6.8

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the seven distinct carbon environments in **cis-2-Heptene**. The chemical shifts are referenced to tetramethylsilane (TMS).

Carbon Assignment	Chemical Shift (δ , ppm)
C1	13.9
C2	22.8
C3	31.7
C4	29.5
C5	123.5
C6	130.8
C7	12.5

Infrared (IR) Spectroscopy Data

The IR spectrum of **cis-2-Heptene** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Vibrational Mode
~3020	=C-H stretch (vinyllic)
2960-2850	C-H stretch (aliphatic)
~1655	C=C stretch (cis-alkene)
~1465	C-H bend (aliphatic)
~700	=C-H bend (cis, out-of-plane)

Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of **cis-2-Heptene** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Abundance (%)	Proposed Fragment
98	25	[M] ⁺ (Molecular Ion)
83	15	[M - CH ₃] ⁺
69	40	[M - C ₂ H ₅] ⁺
55	100	[C ₄ H ₇] ⁺
41	85	[C ₃ H ₅] ⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A small amount of neat **cis-2-Heptene** (a volatile liquid) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), at a concentration of approximately 1-5% (v/v). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Parameters:

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ^1H NMR:
 - Pulse Sequence: Standard single-pulse sequence.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16.
- ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 128-1024 (due to the low natural abundance of ^{13}C).

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

FT-IR Spectroscopy

Sample Preparation: A drop of neat **cis-2-Heptene** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film of the liquid can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation and Parameters:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Accessory: ATR or transmission cell.
- Spectral Range: 4000-400 cm^{-1} .

- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal or salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction: Due to its volatility, **cis-2-Heptene** can be introduced directly into the mass spectrometer via a heated inlet system or, more commonly, through a gas chromatograph (GC) for separation prior to mass analysis.

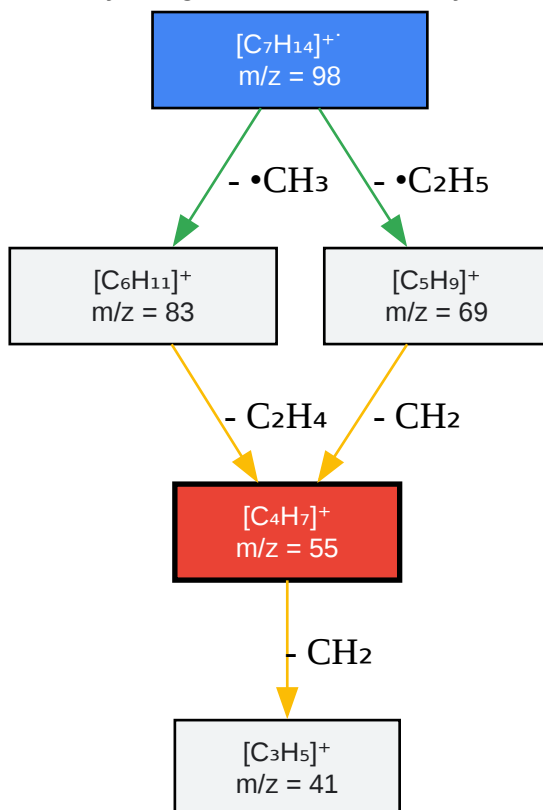
Instrumentation and Parameters:

- Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Ionization Energy: 70 eV.
- Mass Range: m/z 35-200.
- Inlet Temperature: 150-200 °C.
- Source Temperature: 200-230 °C.

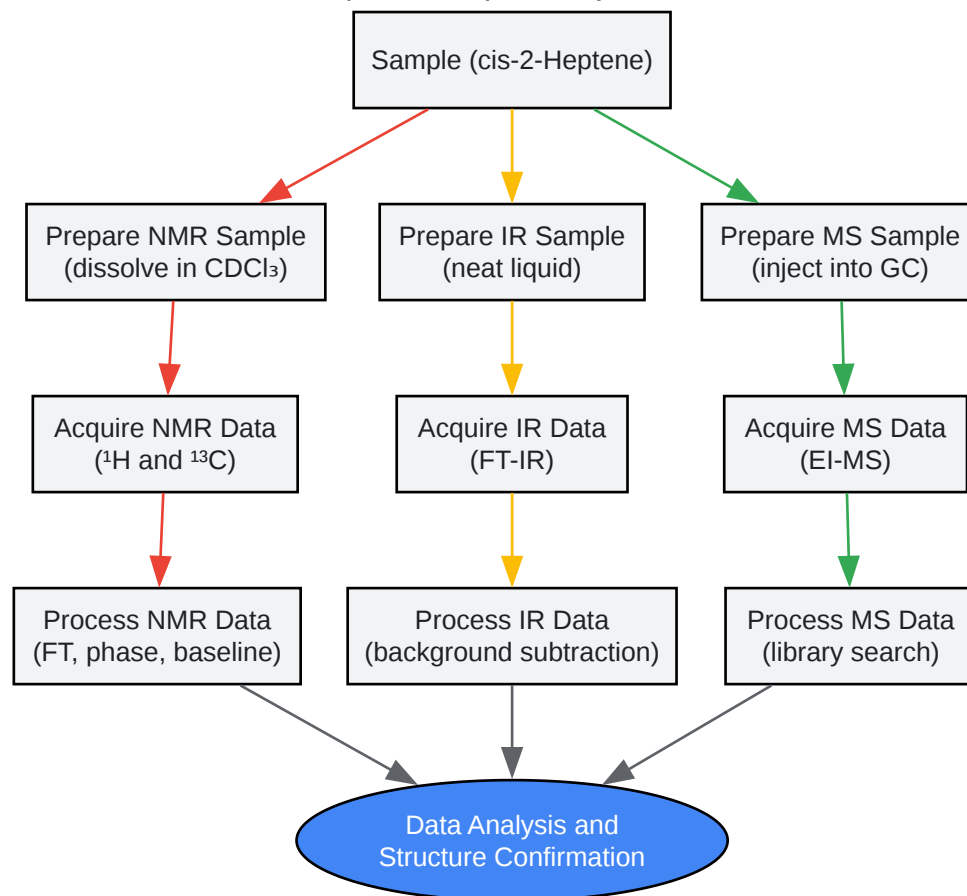
Visualizations

The following diagrams, generated using the DOT language, illustrate key spectroscopic relationships and experimental workflows.

Mass Spectrometry Fragmentation Pathway of cis-2-Heptene



General Spectroscopic Analysis Workflow



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- To cite this document: BenchChem. [Spectroscopic data for cis-2-Heptene (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b123394#spectroscopic-data-for-cis-2-heptene-nmr-ir-ms\]](https://www.benchchem.com/product/b123394#spectroscopic-data-for-cis-2-heptene-nmr-ir-ms)

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com